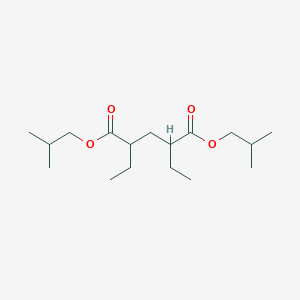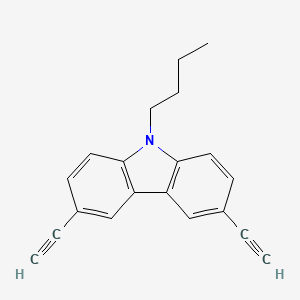
9-Butyl-3,6-diethynylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-3,6-diethynylcarbazole is an organic compound belonging to the carbazole family. Carbazole derivatives are known for their unique electronic properties and have been extensively studied for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of butyl and ethynyl groups at specific positions on the carbazole ring enhances its electronic properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-3,6-diethynylcarbazole typically involves the alkylation of carbazole followed by the introduction of ethynyl groups. One common method includes:
Alkylation: Carbazole is first alkylated using butyl bromide in the presence of a base such as potassium carbonate.
Ethynylation: The butylated carbazole is then subjected to a Sonogashira coupling reaction with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The compound can participate in various substitution reactions, particularly at the ethynyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
9-Butyl-3,6-diethynylcarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of optoelectronic devices such as OLEDs and photovoltaic cells due to its excellent electronic properties.
Mechanism of Action
The mechanism by which 9-Butyl-3,6-diethynylcarbazole exerts its effects is primarily through its interaction with electronic systems. The ethynyl groups enhance the conjugation of the carbazole ring, allowing for efficient electron transport. This makes it an excellent candidate for use in electronic devices. In biological systems, its interaction with DNA and other biomolecules can lead to potential therapeutic effects, such as anticancer activity.
Comparison with Similar Compounds
3,6-Diethynylcarbazole: Lacks the butyl group, resulting in different electronic properties.
9-Butylcarbazole: Lacks the ethynyl groups, affecting its conjugation and electronic properties.
3,6-Dibromo-9-butylcarbazole: Contains bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
Uniqueness: 9-Butyl-3,6-diethynylcarbazole is unique due to the presence of both butyl and ethynyl groups, which enhance its electronic properties and make it suitable for a wide range of applications in optoelectronics and biological research.
Properties
CAS No. |
426266-07-1 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
9-butyl-3,6-diethynylcarbazole |
InChI |
InChI=1S/C20H17N/c1-4-7-12-21-19-10-8-15(5-2)13-17(19)18-14-16(6-3)9-11-20(18)21/h2-3,8-11,13-14H,4,7,12H2,1H3 |
InChI Key |
KRPRICBQKWVXDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
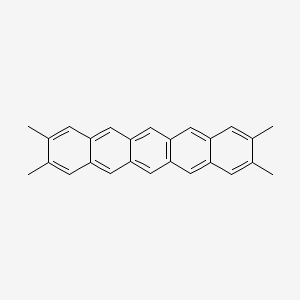

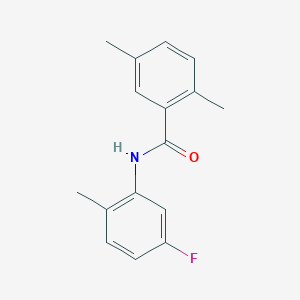
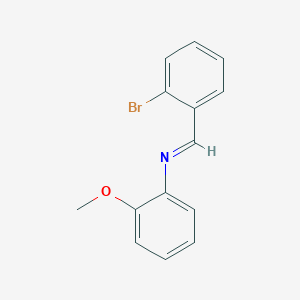
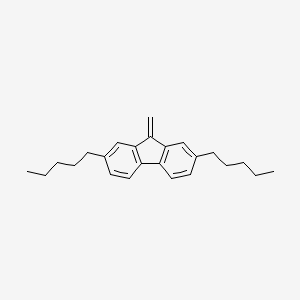
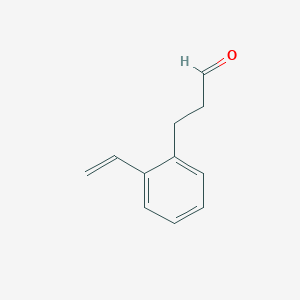
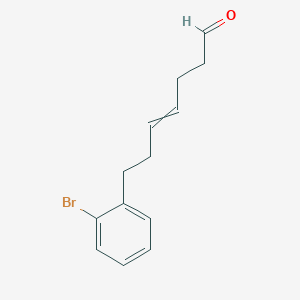
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
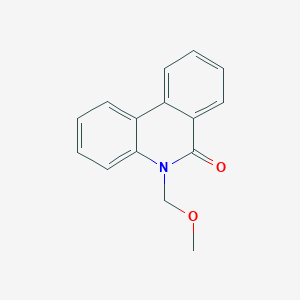
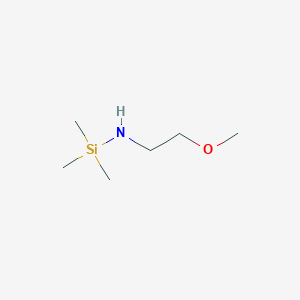

![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
